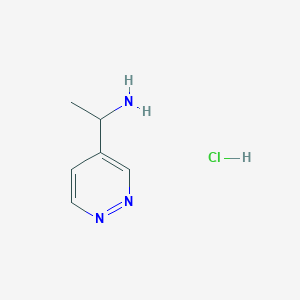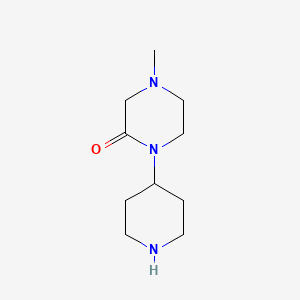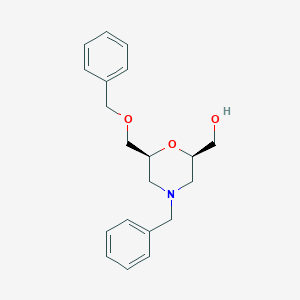
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
Vue d'ensemble
Description
The compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” is a critically important pharmaceutical component. It serves as a fundamental precursor in synthesizing a spectrum of lifesaving medications, crucially employed in combating ailments like cancer, inflammation, and viral infections across varied biological settings and therapeutic contexts .
Molecular Structure Analysis
The molecular formula for the related compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” is C10H15N3O4 .
Physical And Chemical Properties Analysis
The related compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” has a molecular weight of 241.24 g/mol and a density of 1.3±0.1 g/cm3 .
Applications De Recherche Scientifique
Chiral Synthesis and Potential Applications
- Chiral Synthesis : The chiral synthesis of derivatives similar to the compound , such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, has been explored. These compounds are synthesized through a multi-step process and have shown potential as norepinephrine reuptake inhibitors (Prabhakaran et al., 2004).
Alkylation Reactions and Synthetic Utility
- Alkylation Studies : Research into alkylation reactions, involving compounds with morpholine structures, has been conducted to understand their chemical properties and potential applications in synthesizing new molecules (Rayes et al., 2010).
Pharmaceutical Intermediates
- Pharmaceutical Intermediate Synthesis : The compound has been synthesized as a key starting material for investigational drug candidates, highlighting its role in pharmaceutical research (Kopach et al., 2009).
Structural Analysis in Crystallography
- Crystallographic Studies : Detailed crystal structure analysis of compounds containing morpholine structures, including the interaction of various molecular components, provides insights into their potential applications in materials science and pharmaceuticals (Goh et al., 2010).
Synthesis of Novel Compounds
- Novel Compound Synthesis : The synthesis of novel compounds involving morpholine structures demonstrates the versatility and applicability of these molecules in creating new pharmacologically active agents (Balsells et al., 2000).
Bioactive Compound Development
- Development of Bioactive Molecules : Studies have explored the synthesis of bioactive compounds containing morpholine structures, highlighting their potential use in therapeutic applications (Jurd, 1985).
Application in Organic Chemistry and Materials Science
- Organic Chemistry and Materials Science : The synthesis and application of morpholine-containing compounds have been extensively researched, indicating their significance in various fields, including organic chemistry and materials science (Evans et al., 1975).
Vapor Liquid Equilibrium Studies
- Physical Chemistry Research : Studies on the vapor-liquid equilibrium of systems containing morpholine provide essential data for understanding the physical and chemical properties of these compounds (Pettenati et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,6S)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXBPASWOSCPPO-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

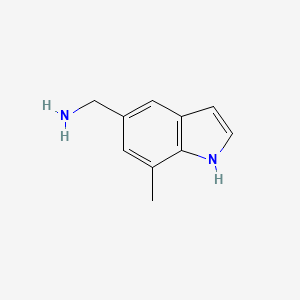
![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
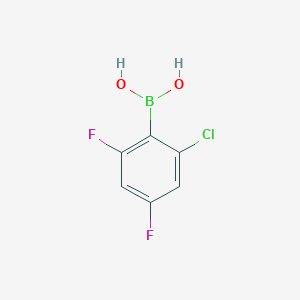
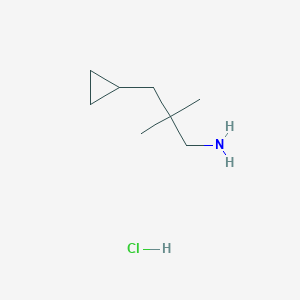
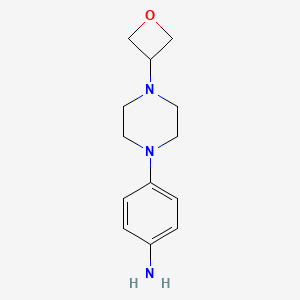
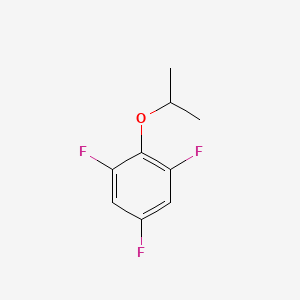
![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)
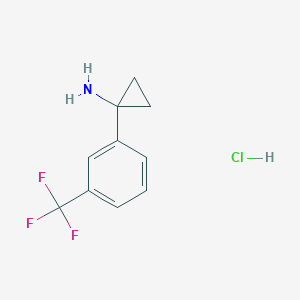
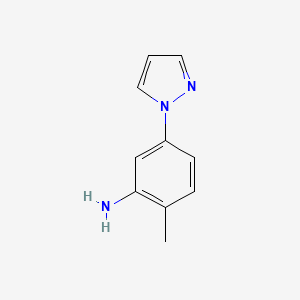
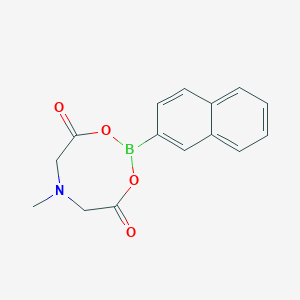
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
